molecular formula C11H22N2O3 B6279619 tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate CAS No. 1374243-36-3

tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate

Cat. No.: B6279619
CAS No.: 1374243-36-3
M. Wt: 230.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate: is a synthetic organic compound that belongs to the class of oxazepanes This compound is characterized by the presence of a tert-butyl group, a methylamino group, and an oxazepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 4-oxazepane-4-carboxylate with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazepane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed:

    Oxidation: Oxidized oxazepane derivatives.

    Reduction: Reduced oxazepane derivatives.

    Substitution: Substituted oxazepane derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the areas of neurology and oncology.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit the activity of a particular enzyme involved in disease progression.

Comparison with Similar Compounds

    tert-Butyl 4-oxazepane-4-carboxylate: A precursor in the synthesis of tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate.

    Methyl 6-(methylamino)-1,4-oxazepane-4-carboxylate: A structurally similar compound with a methyl group instead of a tert-butyl group.

    tert-Butyl 6-(amino)-1,4-oxazepane-4-carboxylate: A compound with an amino group instead of a methylamino group.

Uniqueness: this compound is unique due to the presence of both the tert-butyl and methylamino groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1374243-36-3

Molecular Formula

C11H22N2O3

Molecular Weight

230.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.